[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
CAS No.:
Cat. No.: VC13450024
Molecular Formula: C13H19Cl2FN2
Molecular Weight: 293.20 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride -](/images/structure/VC13450024.png)
Specification
Molecular Formula | C13H19Cl2FN2 |
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Molecular Weight | 293.20 g/mol |
IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride |
Standard InChI | InChI=1S/C13H18ClFN2.ClH/c1-16-10-4-3-7-17(8-10)9-11-12(14)5-2-6-13(11)15;/h2,5-6,10,16H,3-4,7-9H2,1H3;1H |
Standard InChI Key | ILMIPCKYKOLAKH-UHFFFAOYSA-N |
SMILES | CNC1CCCN(C1)CC2=C(C=CC=C2Cl)F.Cl |
Canonical SMILES | CNC1CCCN(C1)CC2=C(C=CC=C2Cl)F.Cl |
Introduction
Chemical Synthesis and Structural Characteristics
Synthetic Pathways
The synthesis of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride involves multi-step organic reactions, typically starting with halogenation and amine coupling. Key steps include:
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Halogenation of the benzyl precursor: Introduction of chlorine and fluorine at the 2- and 6-positions of the benzyl group using halogenating agents such as or under controlled conditions.
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Piperidine functionalization: The piperidine ring is modified via reductive amination or alkylation to introduce the methylamine group at the 3-position.
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Coupling reactions: The halogenated benzyl group is attached to the piperidine ring using catalysts like Lewis acids (e.g., ) in solvents such as dimethylformamide (DMF).
Reaction yields are optimized through temperature control (typically 50–80°C) and purification via chromatography.
Structural Analysis
The compound’s IUPAC name is 1-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-3-amine hydrochloride, with the following key features:
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Piperidine core: A six-membered nitrogen-containing ring contributing to conformational flexibility.
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Benzyl substituent: A 2-chloro-6-fluoro-phenyl group enhancing hydrophobicity and receptor binding potential.
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Methylamine group: A tertiary amine at the 3-position, critical for interactions with biological targets.
The SMILES representation () and InChIKey () provide precise structural identifiers.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 293.20 g/mol |
Exact Mass | 293.09 g/mol |
PSA | 29.54 Ų |
LogP | 2.81 (estimated) |
Pharmacological Profile
Mechanism of Action
The compound’s mechanism is hypothesized to involve modulation of transient receptor potential vanilloid 1 (TRPV1) channels, akin to structurally related antagonists . TRPV1 is implicated in pain signaling, and fluorobenzyl-piperidine derivatives demonstrate high-affinity binding ( = 0.3–1.4 nM) to this receptor, blocking capsaicin- and NADA-induced activation . Additionally, the methylamine group may facilitate interactions with neurotransmitter systems, including muscarinic acetylcholine receptors (mAChRs), as seen in analogues with substituted benzyl groups .
In Vitro and In Vivo Activity
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TRPV1 Antagonism: Fluorobenzyl-piperidine derivatives inhibit capsaicin-induced calcium influx in neuronal cells ( < 1 nM) .
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Antinociceptive Effects: In murine neuropathic pain models, analogous compounds reduce mechanical allodynia by 48–57% at 10 mg/kg .
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Metabolic Stability: The chlorine substituent at the benzyl 2-position mitigates oxidative metabolism, enhancing plasma half-life .
Table 2: Pharmacological Data for Structural Analogues
Compound | Target | (nM) | % Efficacy (vs. Control) |
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19 (Fluorobenzyl) | TRPV1 | 0.4 | 83 |
44 S | TRPV1 | 0.3 | 87 |
12a (Carbamate) | mAChR M1 | 2.1 | 65 |
Therapeutic Applications
Neuropathic Pain Management
The compound’s TRPV1 antagonism positions it as a candidate for chronic pain treatment. Preclinical studies show 50–60% reversal of allodynia in sciatic nerve ligation models, comparable to gabapentin .
Neurological Disorders
Structural similarities to mAChR allosteric agonists (e.g., TBPB) suggest potential in Alzheimer’s disease. Analogues with fluorinated benzyl groups exhibit values of 120–410 nM at M1 receptors, enhancing cognitive function in rodent models .
Recent Research Developments
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